ETHYL 2-{2-[(5-BUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Overview
Description
Ethyl 2-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features both imidazole and thiazole rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[(5-BUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting with the preparation of the imidazole and thiazole precursors. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . Thiazole derivatives can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[(5-BUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The imidazole and thiazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Thiabendazole: An antihelmintic agent with a thiazole ring.
Properties
IUPAC Name |
ethyl 2-[[2-[(4-butyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S2/c1-5-7-8-12-10(3)18-16(20-12)25-9-13(22)21-17-19-11(4)14(26-17)15(23)24-6-2/h5-9H2,1-4H3,(H,18,20)(H,19,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQFZJGCCAJNAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NC(=N1)SCC(=O)NC2=NC(=C(S2)C(=O)OCC)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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